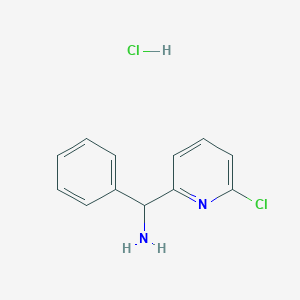
(6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes a chloropyridine ring and a phenylmethanamine group, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride typically involves the reaction of 6-chloropyridine with phenylmethanamine under specific conditions. One common method includes the use of a condensation reaction where the chloropyridine is reacted with phenylmethanamine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The chloropyridine ring allows for substitution reactions where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further chemical synthesis and applications .
Scientific Research Applications
(6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It influences various cellular processes by affecting cell signaling pathways and gene expression. The compound’s structure allows it to bind to specific receptors and enzymes, thereby modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(6-Chloropyridin-2-yl)methanamine: A related compound with similar reactivity but different applications.
(2-(6-Chloropyridin-3-yl)methoxy)-5-methylphenyl (p-tolyl)methanone: Another derivative with distinct chemical properties and uses.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with similar structural motifs used in anti-tubercular research.
Uniqueness
(6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride is unique due to its specific combination of a chloropyridine ring and a phenylmethanamine group, which provides it with distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C12H12Cl2N2 |
|---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
(6-chloropyridin-2-yl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H11ClN2.ClH/c13-11-8-4-7-10(15-11)12(14)9-5-2-1-3-6-9;/h1-8,12H,14H2;1H |
InChI Key |
XQDXAHBIYUQTEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC(=CC=C2)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















